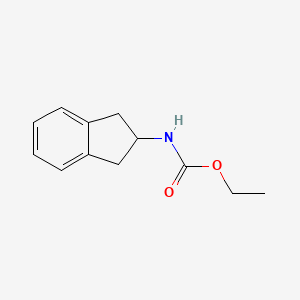
Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate
概要
説明
Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by its unique structure, which includes an indene moiety fused with a carbamate group, making it a subject of interest in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate typically involves the reaction of 2,3-dihydro-1H-indene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,3-dihydro-1H-indene+ethyl chloroformatetriethylamineEthyl 2,3-dihydro-1H-inden-2-ylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.
類似化合物との比較
- Methyl 2,3-dihydro-1H-inden-2-ylcarbamate
- Propyl 2,3-dihydro-1H-inden-2-ylcarbamate
- Butyl 2,3-dihydro-1H-inden-2-ylcarbamate
Comparison: Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in terms of its applications and effects.
特性
CAS番号 |
24446-27-3 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
ethyl N-(2,3-dihydro-1H-inden-2-yl)carbamate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)13-11-7-9-5-3-4-6-10(9)8-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
InChIキー |
FFMVHIARNRSNDG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1CC2=CC=CC=C2C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B8705063.png)
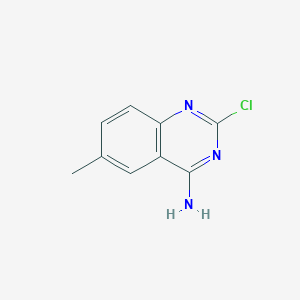
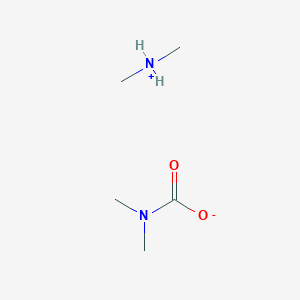
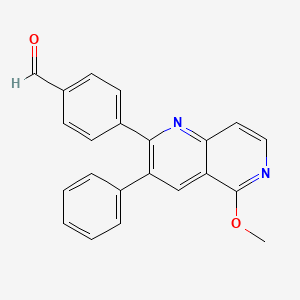

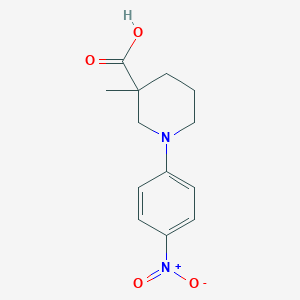
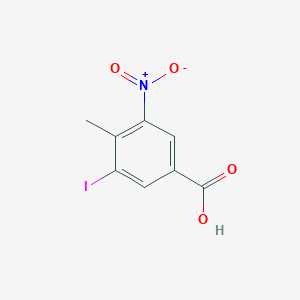
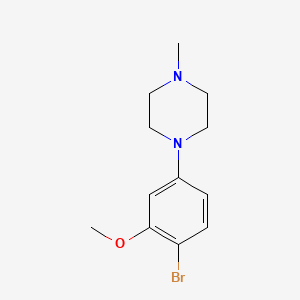
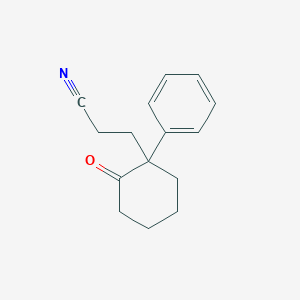

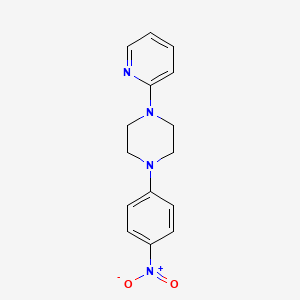
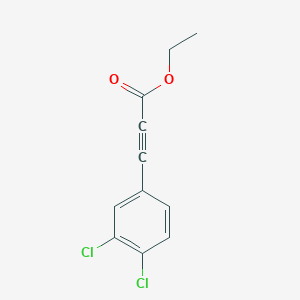
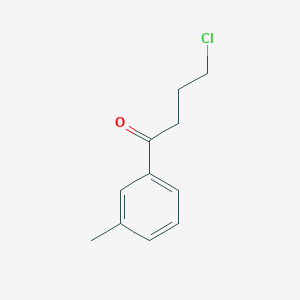
![6-(Pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8705140.png)
